molecular formula C11H12FNOS B14809008 7-(3-Fluorophenyl)-1,4-thiazepan-5-one

7-(3-Fluorophenyl)-1,4-thiazepan-5-one

Cat. No.: B14809008
M. Wt: 225.28 g/mol
InChI Key: MNMHEYGFMZDNRO-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound that features a thiazepane ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-1,4-thiazepan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluorobenzylamine with a thioamide under acidic conditions to form the thiazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-1,4-thiazepan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepane ring to a more saturated form.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

7-(3-Fluorophenyl)-1,4-thiazepan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The thiazepane ring structure contributes to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but has a different core structure.

    3-(Fluorophenyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-ones: These compounds also contain a fluorophenyl group and exhibit similar biological activities.

Uniqueness

7-(3-Fluorophenyl)-1,4-thiazepan-5-one is unique due to its thiazepane ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a thiazepane ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

IUPAC Name

7-(3-fluorophenyl)-1,4-thiazepan-5-one

InChI

InChI=1S/C11H12FNOS/c12-9-3-1-2-8(6-9)10-7-11(14)13-4-5-15-10/h1-3,6,10H,4-5,7H2,(H,13,14)

InChI Key

MNMHEYGFMZDNRO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CC(=O)N1)C2=CC(=CC=C2)F

Origin of Product

United States

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